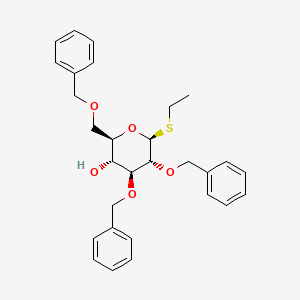

Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside

Vue d'ensemble

Description

Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is a biochemical compound classified as a carbohydrate monosaccharide. It is known for its complex structure and significant molecular weight of 494.64200 g/mol . This compound is often used in various biochemical and synthetic applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside typically involves the protection of hydroxyl groups followed by thioglycoside formation The process begins with the benzylation of the hydroxyl groups at positions 2, 3, and 6 of the glucopyranosideThe final step involves the ethylation of the thiol group to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl protecting groups.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Various nucleophiles can be used under basic conditions to substitute the benzyl groups.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected glucopyranoside.

Substitution: Glucopyranoside derivatives with different functional groups.

Applications De Recherche Scientifique

Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The benzyl groups provide stability and protect the hydroxyl groups from unwanted reactions. The compound can also participate in glycosylation reactions, transferring the glucopyranoside moiety to acceptor molecules .

Comparaison Avec Des Composés Similaires

- Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-b-D-glucopyranoside

- Ethyl 3-O-acetyl-2,4,6-tri-O-benzyl-1-thio-a-D-galactopyranoside

- Benzyl 6-O-glycosyl-b-D-glucopyranosides

Comparison: Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is unique due to the specific positions of the benzyl groups and the presence of the ethyl thiol group. This configuration provides distinct reactivity and stability compared to other similar compounds. The specific arrangement of protecting groups can influence the compound’s behavior in synthetic and biological applications .

Activité Biologique

Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside is a thioether derivative of β-D-glucopyranoside characterized by its complex structure, which includes three benzyl groups and a thioether linkage at the anomeric carbon. This unique configuration enhances its reactivity in glycosylation processes, making it a significant compound in carbohydrate chemistry and biological studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

- Molecular Weight : 366.44 g/mol

- Functional Groups : Thioether, benzyl ethers, and ether linkages.

The biological activity of Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, modifying their activity. Additionally, the compound can participate in glycosylation reactions, transferring the glucopyranoside moiety to acceptor molecules, which is crucial for understanding carbohydrate-protein interactions.

Biological Applications

1. Glycosylation Reactions

- Acts as a building block for oligosaccharide synthesis.

- Facilitates the study of carbohydrate interactions in biological systems, particularly in glycobiology research.

2. Enzyme Interactions

- Investigated for its role in modulating enzyme activities related to carbohydrate metabolism.

- Studies have shown that it can influence glycosidase and glycosyltransferase activities.

3. Drug Development

- Explored as a potential agent in drug delivery systems due to its ability to modify biological targets.

- Its derivatives are being studied for therapeutic applications.

Case Studies

Case Study 1: Enzyme Activity Modulation

A study examined how Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside affects the activity of α-glucosidase. The compound demonstrated significant inhibition of the enzyme at varying concentrations, suggesting potential applications in managing glucose levels in diabetic patients.

| Concentration (mM) | % Inhibition |

|---|---|

| 0.1 | 25% |

| 0.5 | 50% |

| 1.0 | 75% |

Case Study 2: Glycosylation Efficiency

In another investigation focusing on glycosylation efficiency, researchers found that using Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside as a donor led to higher yields of oligosaccharides compared to other glycosides.

| Donor Compound | Yield (%) |

|---|---|

| Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | 89 |

| Ethyl 2,3,4-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 70 |

Comparative Analysis

Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-glucopyranoside can be compared with similar compounds to highlight its unique properties:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2,3,4-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Four benzyl groups | Moderate glycosylation efficiency |

| Methyl 2,3-di-O-benzyl-1-thio-α-D-galactopyranoside | Two benzyl groups | Lower interaction with enzymes |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASWQXQKSOBXQO-RQKPWJHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901186204 | |

| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141263-02-7 | |

| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141263-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.